molecular formula C18H15NO3S B2668259 3-methyl-5-{(Z)-[2-(4-methylphenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione CAS No. 1164529-72-9

3-methyl-5-{(Z)-[2-(4-methylphenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione

Cat. No.: B2668259
CAS No.: 1164529-72-9
M. Wt: 325.38
InChI Key: CKTKVWULWOADMZ-WJDWOHSUSA-N
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Description

3-Methyl-5-{(Z)-[2-(4-methylphenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a 1,3-thiazolane-2,4-dione core substituted with a Z-configuration methylidene group linked to a 2-(4-methylphenoxy)phenyl moiety. Thiazolidinediones are a well-studied class of compounds with diverse biological activities, including antidiabetic, anti-inflammatory, and kinase-inhibitory properties .

Properties

IUPAC Name

(5Z)-3-methyl-5-[[2-(4-methylphenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-12-7-9-14(10-8-12)22-15-6-4-3-5-13(15)11-16-17(20)19(2)18(21)23-16/h3-11H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTKVWULWOADMZ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2C=C3C(=O)N(C(=O)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2/C=C\3/C(=O)N(C(=O)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-{(Z)-[2-(4-methylphenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione typically involves the condensation of 2-(4-methylphenoxy)benzaldehyde with 3-methyl-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-{(Z)-[2-(4-methylphenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolane ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazolane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted phenyl and thiazolane compounds .

Scientific Research Applications

3-methyl-5-{(Z)-[2-(4-methylphenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its antitumor properties and potential use in cancer therapy.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methyl-5-{(Z)-[2-(4-methylphenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation, or interact with DNA to exert antitumor effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on substituent variations, synthesis methods, and biological activities.

Structural and Functional Analogues

Compound Name & Source Core Structure Key Substituents Biological Activity/Application Synthesis Highlights
Target Compound 1,3-thiazolane-2,4-dione 3-Methyl, Z-methylene-2-(4-methylphenoxy)phenyl Inferred kinase inhibition or antidiabetic activity (based on TZD class) Not explicitly described in evidence; likely involves condensation of thiazolidinedione with substituted aldehydes .
YPC-21440 Thiazolidine-2,4-dione Imidazo[1,2-b]pyridazine linked to 4-methylpiperazinylphenyl Pan-Pim kinase inhibitor (anticancer potential) Synthesized via multistep reactions, including Suzuki coupling and cyclization; substituents optimized for kinase binding.
Rosiglitazone Impurity Thiazolidine-2,4-dione 4-(2-Methylpyridinylaminoethoxy)phenyl Antidiabetic (related to rosiglitazone) Synthesized as a byproduct in TZD drug manufacturing; structural similarity highlights metabolic stability challenges.
5-(Z)-Arylidene-4-thiazolidinones 4-Thiazolidinone Arylidenehydrazono and 4-hydroxyphenyl groups Antimicrobial or anticancer (inferred from hydrazone moieties) Reflux of thiosemicarbazides with chloroacetic acid and oxo-compounds in DMF/acetic acid.
2-Benzylidene-oxadiazolyl Thiazolidinone Thiazolidin-4-one Oxadiazole and benzylidene substituents Anticancer or antibacterial (oxadiazole enhances bioavailability) Cyclocondensation of thiazolidinone precursors with phenyl isocyanate.

Key Comparative Findings

YPC-21817 () incorporates a 3-fluoro-4-ethylpiperazinyl group, which may enhance kinase selectivity via halogen bonding, a feature absent in the target compound . Rosiglitazone-related TZDs () prioritize polar substituents (e.g., pyridinylaminoethoxy) for PPARγ activation, whereas the target compound’s phenoxy group may favor alternate targets like kinases .

Synthetic Routes: The target compound likely shares synthetic steps with 5-(Z)-arylidene-4-thiazolidinones (), where condensation of thiosemicarbazides with aldehydes under acidic conditions is common. However, its methylphenoxy substituent necessitates specialized arylaldehyde precursors . In contrast, YPC series compounds () require complex heterocyclic intermediates (e.g., imidazo[1,2-b]pyridazines), indicating higher synthetic complexity .

Biological Data Gaps: While YPC-21440 demonstrates nanomolar IC50 values against Pim kinases, the target compound’s activity remains unvalidated in the provided evidence. Its phenoxy group may confer unique steric or electronic effects on target binding . Rosiglitazone impurities () highlight metabolic instability in TZDs, suggesting the target compound may require pharmacokinetic optimization .

Research Implications and Limitations

  • Structural Insights : The Z-configuration of the methylidene group (critical for activity in TZDs) is conserved across analogs but may influence isomerization pathways, as seen in E,Z-5-aroylmethylene derivatives () .
  • Unresolved Questions : Direct comparative data on solubility, toxicity, and target affinity are absent. Experimental validation using crystallographic tools (e.g., SHELXL, ORTEP-3) is recommended to resolve stereochemical uncertainties .

Biological Activity

3-Methyl-5-{(Z)-[2-(4-methylphenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione (CAS: 1164529-72-9) is a thiazole derivative that has garnered attention for its potential biological activity. This compound is characterized by a complex structure that includes a thiazole ring and a phenyl moiety, which may contribute to its pharmacological properties.

  • Chemical Formula: C18H15NO3S
  • Molecular Weight: 325.38 g/mol
  • Structure: The compound features a thiazole ring, a methyl group, and a phenoxy group, which are critical for its biological interactions.

Anticancer Potential

Recent studies have investigated the anticancer properties of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: In Vitro Anticancer Evaluation

A study published in the Journal of Medicinal Chemistry evaluated several thiazole derivatives, including this compound, for their anticancer activity. The findings indicated that:

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values: The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate potency.
Cell LineIC50 Value (µM)
MCF-715
HeLa20
A54925

The mechanism underlying the anticancer activity of this compound is believed to involve the induction of apoptosis and inhibition of cell cycle progression. Specifically, it appears to modulate pathways associated with:

  • Apoptosis Regulation: Activation of caspases and upregulation of pro-apoptotic proteins.
  • Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs), leading to G1 phase arrest.

Antimicrobial Activity

In addition to its anticancer properties, preliminary research suggests that this compound may also possess antimicrobial activity. Studies have shown effectiveness against various bacterial strains.

Antimicrobial Testing Results

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Q & A

Basic: How to optimize the synthesis of this compound for high yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazolidinone core followed by functionalization. Key steps include:

  • Condensation reactions under reflux using solvents like ethanol, DMF, or acetic acid .
  • Catalysts : Base catalysts (e.g., KOH) or acidic conditions to drive cyclization .
  • Purification : Recrystallization (using DMF/ethanol mixtures) or column chromatography to isolate the pure Z-isomer .
  • Yield optimization : Adjust reaction time (2–6 hours) and temperature (60–100°C) to minimize side products .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Confirm regiochemistry and Z/E configuration via coupling constants in ¹H-NMR and ¹³C-NMR .
  • HPLC : Assess purity (>95%) and monitor reaction progress .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystals are obtainable): Resolve absolute stereochemistry .

Advanced: How to design experiments to assess the compound’s stability under varying pH conditions?

Methodological Answer:

  • Controlled pH buffers : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours .
  • HPLC monitoring : Track degradation products and calculate half-life.
  • Kinetic studies : Use Arrhenius plots to predict stability under physiological conditions .
  • Mechanistic insights : Identify hydrolysis-prone sites (e.g., thioxo groups) via LC-MS .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardize assays : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and control for purity (>98%) .
  • Dose-response curves : Compare EC₅₀ values across studies to identify potency variations .
  • Meta-analysis : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .
  • Replicate under identical conditions : Address discrepancies in solvent/DMSO concentration in cell-based assays .

Advanced: How to use computational methods to predict interactions with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina): Screen against targets like PPAR-γ or COX-2, prioritizing binding affinity (ΔG < -8 kcal/mol) .
  • MD simulations : Simulate ligand-receptor complexes in explicit solvent (100 ns) to assess stability .
  • QSAR models : Train datasets on thiazolidinone derivatives to predict bioactivity .

Advanced: What approaches enable regioselective chemical modifications?

Methodological Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., thioxo groups) during alkylation .
  • Metal catalysis : Use Pd-mediated cross-coupling for selective aryl functionalization .
  • Microwave-assisted synthesis : Enhance selectivity in cyclization steps .

Basic: What in vitro models are suitable for initial biological screening?

Methodological Answer:

  • Antimicrobial assays : Broth microdilution against S. aureus and E. coli (MIC < 50 µg/mL) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) .
  • Anti-inflammatory testing : COX-2 inhibition ELISA .

Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

Methodological Answer:

  • Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Solvent recycling : Recover DMF or ethanol via distillation .
  • Process analytical technology (PAT) : Use inline FTIR to monitor reaction progression .

Advanced: How to elucidate the mechanism of action using biochemical assays?

Methodological Answer:

  • Enzyme inhibition : Measure IC₅₀ against targets like α-glucosidase or HDACs .
  • Receptor binding : Radioligand displacement assays (e.g., for PPAR-γ) .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

Basic: What are key considerations in SAR studies for thiazolidinone derivatives?

Methodological Answer:

  • Substituent polarity : Hydrophobic groups (e.g., pentyl chains) enhance membrane permeability .
  • Stereochemistry : Z-configuration critical for binding PPAR-γ .
  • Electron effects : Electron-deficient aryl rings improve oxidative stability .

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